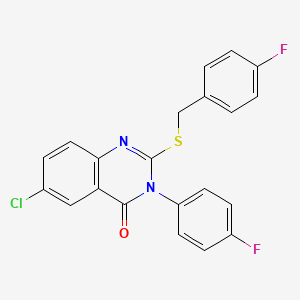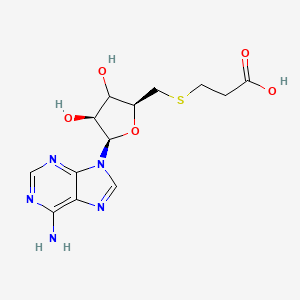![molecular formula C16H18ClNO3 B12368975 3,3,4,4-Tetradeuterio-1-[(4-hydroxyphenyl)methyl]-1,2-dihydroisoquinoline-6,7-diol;hydrochloride](/img/structure/B12368975.png)
3,3,4,4-Tetradeuterio-1-[(4-hydroxyphenyl)methyl]-1,2-dihydroisoquinoline-6,7-diol;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3,4,4-Tetradeuterio-1-[(4-hydroxyphenyl)methyl]-1,2-dihydroisoquinoline-6,7-diol;hydrochloride: is a deuterated derivative of a phenylmethyl-dihydroisoquinoline compound Deuterium, a stable isotope of hydrogen, is incorporated into the molecule, which can influence its chemical properties and biological activity
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4-Tetradeuterio-1-[(4-hydroxyphenyl)methyl]-1,2-dihydroisoquinoline-6,7-diol;hydrochloride typically involves multiple steps, including the introduction of deuterium atoms and the formation of the dihydroisoquinoline core. Common synthetic routes may include:
Deuteration: Introduction of deuterium atoms into the precursor molecules through catalytic exchange reactions or deuterated reagents.
Formation of Isoquinoline Core: Cyclization reactions to form the dihydroisoquinoline structure.
Functional Group Modifications: Introduction of hydroxyl and phenylmethyl groups through substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance scalability and reproducibility.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the dihydroisoquinoline core to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenylmethyl and hydroxyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Tetrahydroisoquinoline derivatives.
Substitution Products: Various substituted isoquinoline derivatives.
科学研究应用
Chemistry:
Isotope Labeling: Used as a labeled compound in studies involving reaction mechanisms and metabolic pathways.
Catalysis: Investigated for its potential as a catalyst or catalyst precursor in organic synthesis.
Biology:
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: Explored for its binding affinity to certain receptors, which can influence biological activity.
Medicine:
Drug Development: Investigated as a potential therapeutic agent due to its unique structural features and biological activity.
Pharmacokinetics: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of deuterated compounds.
Industry:
Material Science:
Analytical Chemistry: Used as a standard or reference compound in analytical techniques such as mass spectrometry.
作用机制
The mechanism of action of 3,3,4,4-Tetradeuterio-1-[(4-hydroxyphenyl)methyl]-1,2-dihydroisoquinoline-6,7-diol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The incorporation of deuterium can influence the compound’s binding affinity and stability, leading to altered biological activity. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate binding and catalysis.
Receptor Modulation: The compound may bind to receptors, modulating their activity and influencing downstream signaling pathways.
相似化合物的比较
1-[(4-Hydroxyphenyl)methyl]-1,2-dihydroisoquinoline-6,7-diol: Non-deuterated analog with similar structural features.
3,3,4,4-Tetradeuterio-1-[(4-methoxyphenyl)methyl]-1,2-dihydroisoquinoline-6,7-diol: Deuterated analog with a methoxy group instead of a hydroxyl group.
Uniqueness:
Deuterium Incorporation: The presence of deuterium atoms can influence the compound’s chemical stability, metabolic pathways, and biological activity, making it unique compared to its non-deuterated analogs.
Structural Features:
This detailed article provides a comprehensive overview of 3,3,4,4-Tetradeuterio-1-[(4-hydroxyphenyl)methyl]-1,2-dihydroisoquinoline-6,7-diol;hydrochloride, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C16H18ClNO3 |
|---|---|
分子量 |
311.79 g/mol |
IUPAC 名称 |
3,3,4,4-tetradeuterio-1-[(4-hydroxyphenyl)methyl]-1,2-dihydroisoquinoline-6,7-diol;hydrochloride |
InChI |
InChI=1S/C16H17NO3.ClH/c18-12-3-1-10(2-4-12)7-14-13-9-16(20)15(19)8-11(13)5-6-17-14;/h1-4,8-9,14,17-20H,5-7H2;1H/i5D2,6D2; |
InChI 键 |
SWWQQSDRUYSMAR-NXMSQKFDSA-N |
手性 SMILES |
[2H]C1(C2=CC(=C(C=C2C(NC1([2H])[2H])CC3=CC=C(C=C3)O)O)O)[2H].Cl |
规范 SMILES |
C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=C(C=C3)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-N-[2-(4-chlorophenyl)-3H-benzimidazol-5-yl]-4-N-ethyl-6-methylpyrimidine-2,4-diamine](/img/structure/B12368930.png)


![(2S)-2-[[2-[[2-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]acetyl]amino]acetyl]amino]-N-[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]-3-phenylpropanamide](/img/structure/B12368956.png)





